2-[2-(4-chlorophenoxy)acetamido]benzoic acid
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Overview
Description
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is an organic compound with the molecular formula C15H12ClNO4. It belongs to the class of acylaminobenzoic acid derivatives, which are characterized by the presence of an acylated amino group attached to a benzoic acid core
Mechanism of Action
Target of Action
The primary target of the compound 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is the Transient receptor potential melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel, which means it allows the passage of positive ions into the cell in response to an increase in intracellular calcium .
Mode of Action
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid acts as a potent and selective inhibitor of TRPM4 . It penetrates the cell and inhibits the activity of TRPM4, thereby affecting the flow of positive ions into the cell .
Biochemical Pathways
Given its role as a trpm4 inhibitor, it can be inferred that it affects calcium signaling pathways within the cell . Calcium signaling is crucial for various cellular functions, including cell growth, proliferation, and death .
Pharmacokinetics
These properties would impact the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
The molecular and cellular effects of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid’s action are related to its inhibition of TRPM4 . By inhibiting this channel, the compound alters the flow of positive ions into the cell, which can affect various cellular functions regulated by calcium signaling . It has been shown to rescue the functional expression of mutant A432T TRPM4 in cells .
Action Environment
The action, efficacy, and stability of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid can be influenced by various environmental factors. Factors could include pH, temperature, and the presence of other molecules in the environment .
Biochemical Analysis
Biochemical Properties
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is known to be a potent and selective inhibitor of TRPM4 (Transient receptor potential melastatin member 4), a type of ion channel . It does not show significant activity against other TRPM family members such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 .
Cellular Effects
The compound is cell-penetrant, meaning it can cross the cell membrane and exert its effects inside the cell . By inhibiting TRPM4, 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid can influence various cellular processes, including ion transport and cell signaling .
Molecular Mechanism
The molecular mechanism of action of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid involves binding to and inhibiting the TRPM4 ion channel . This inhibition can affect the flow of ions across the cell membrane, which in turn can influence various cellular processes .
Transport and Distribution
Like other charged molecules, 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid cannot freely cross the plasma membrane and relies on active and passive transport mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid typically involves the reaction of 4-chlorophenoxyacetic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid: Another acylaminobenzoic acid derivative with similar structural features but different substituents.
4-(4-Chlorophenoxy)benzoic acid: A related compound with a similar phenoxy group but lacking the acylamino moiety.
Uniqueness
2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid is unique due to its selective inhibition of TRPM4, which distinguishes it from other similar compounds that may not exhibit the same level of selectivity or potency . This specificity makes it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c16-10-5-7-11(8-6-10)21-9-14(18)17-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSDGQYDSDIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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